molecular formula C12H8ClN3O B2703490 2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339028-05-6

2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No. B2703490
CAS RN: 339028-05-6
M. Wt: 245.67
InChI Key: OYLVZQNOFLITIJ-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol” is a complex organic molecule that contains an imidazo[4,5-b]pyridine core. This core is a fused bicyclic heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The molecule also contains a chlorophenyl group and a hydroxyl group, which can influence its physical and chemical properties, as well as its biological activity.

Scientific Research Applications

Chemical and Electrochemical Applications

One study focused on the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion. These derivatives, including similar compounds to "2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol," were evaluated for their protective capabilities in corrosive environments. Techniques such as Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and computational approaches were used to demonstrate their high inhibition performance, indicating their potential use in corrosion protection applications (Saady et al., 2021).

Biological and Pharmacological Screening

Another domain of research involves biological activity screening . Derivatives of imidazo[1,2-a]pyridines have been synthesized and tested for their antimicrobial activities against various bacteria and fungi. The structure-activity relationships were elucidated using spectroscopic methods and showed that some derivatives exhibited moderate biological activity, suggesting their potential in developing antimicrobial agents (Bhuva et al., 2015).

Anticholinesterase Potential

Research on imidazo[1,2-a]pyridine-based compounds has also extended to their anticholinesterase potential , with implications for treating heart and circulatory failures. A study synthesized a series of these compounds and evaluated them as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The findings revealed that certain derivatives exhibit significant inhibition, highlighting their therapeutic potential in diseases where cholinesterase inhibition is beneficial (Kwong et al., 2019).

Heterocyclic Chemistry and Material Science

Imidazo[1,2-a]pyridines have been studied for their unique photophysical properties , including their use in excited state intramolecular proton transfer (ESIPT). This research has implications for developing new materials with specific optical properties, such as large Stokes shifts and solid-state emission, potentially useful in sensors, organic light-emitting diodes (OLEDs), and other photonic applications (Stasyuk et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Many imidazo[4,5-b]pyridine derivatives have shown a wide range of biological activities , but the exact mechanism of action for this specific compound would need to be determined experimentally.

properties

IUPAC Name

2-(2-chlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-5-2-1-4-8(9)12-15-11-10(16(12)17)6-3-7-14-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVZQNOFLITIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2O)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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